molecular formula C7H9N3O3 B1584113 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- CAS No. 31876-69-4

2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-

Cat. No.: B1584113
CAS No.: 31876-69-4
M. Wt: 183.16 g/mol
InChI Key: GPHZOEKNRXEQFM-UHFFFAOYSA-N
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Description

“2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-” is a chemical compound with the molecular formula C7H9N3O3 . It is also known by other names such as “1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-2-propanone” and "2-Methyl-5-nitro-1-imidazolylacetone" .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methyl-5-nitroimidazole with aminopropanol, followed by crystallization and purification . In a study, some new nitroimidazole derivatives were obtained from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride and 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, which were prepared using metronidazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitroimidazole ring attached to a propanone group. The molecular weight is 183.1647 .

Scientific Research Applications

Radiosensitizing and Cytotoxic Agent Research

2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-related compounds, such as Ro-07-0582, have been extensively studied for their radiosensitizing properties and selective cytotoxicity towards hypoxic cells. Research has indicated that these compounds can enhance the lethal effects of ionizing radiation on hypoxic mammalian cells. The effectiveness of such agents is influenced by factors including drug concentration, contact time, and temperature. For instance, hyperthermia has been shown to significantly increase the cytotoxic effectiveness of these compounds towards hypoxic cells, without affecting normoxic cells (Stratford & Adams, 1977).

Azeotropic Distillation and Ionic Liquids

Studies on 2-propanol and water, which form an azeotropic mixture, have explored the use of ionic liquids as entrainers for their separation through extractive distillation. The addition of ionic liquids significantly enhances the relative volatility of 2-propanol to water, facilitating the separation process. This research underscores the potential of ionic liquids in industrial separation processes (Zhigang Zhang et al., 2016).

Novel Radiosensitizing Agents

Further research into 2-nitroimidazole analogs, including those substituted with oxiranes to produce 1-substituted 2-propanol derivatives, has aimed at reducing toxicity while enhancing radiosensitization of hypoxic cells. These efforts seek to improve the therapeutic index of radiosensitizers, demonstrating the ongoing pursuit of more effective and safer treatments for cancer therapy (Sehgal & Agrawal, 1982).

Thermodynamic Modeling and Solubility Studies

The solubility of related compounds in organic solvents has been extensively modeled, providing essential data for the purification and formulation of pharmaceuticals. Such studies offer valuable insights into the thermodynamic properties of these compounds, aiding in the design of more efficient drug manufacturing processes (Jian Wang et al., 2017).

Synthesis and Biological Evaluation

The development and synthesis of novel compounds bearing the 5-nitroimidazol-1-yl moiety have been explored for potential applications in tumor hypoxia imaging. Such research highlights the interdisciplinary approach of chemical synthesis, radiolabeling, and biological evaluation to develop new diagnostic tools for cancer (Giglio et al., 2014).

Safety and Hazards

During handling, it is advised to avoid contact with skin, eyes, and mucous membranes, and avoid inhaling dust or gas. Personal protective equipment such as lab gloves and eye/face protection should be used .

Properties

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZOEKNRXEQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185732
Record name 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31876-69-4
Record name 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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